molecular formula C19H17NO2 B13705939 4-(4-(Benzylamino)phenoxy)phenol

4-(4-(Benzylamino)phenoxy)phenol

Cat. No.: B13705939
M. Wt: 291.3 g/mol
InChI Key: NHARIIKXWIXURW-UHFFFAOYSA-N
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Description

4-(4-(Benzylamino)phenoxy)phenol is an organic compound that belongs to the class of phenols It consists of a benzylamino group attached to a phenoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzylamino)phenoxy)phenol typically involves multiple steps. One common method starts with the reaction of hydroquinone with 4-fluoronitrobenzene in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 50°C. This reaction produces 4-(4-nitrophenoxy)phenol, which is then reduced using palladium on carbon and hydrogen to yield 4-(4-aminophenoxy)phenol . The final step involves the reaction of 4-(4-aminophenoxy)phenol with benzyl chloride in the presence of a base to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzylamino)phenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-(Benzylamino)phenoxy)phenol involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to the androgen receptor, preventing the receptor from interacting with its natural ligands. This inhibition can block the growth of androgen-dependent cancer cells . The compound may also exert its effects through other pathways, such as modulating enzyme activity or altering gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an androgen receptor antagonist and its utility in various industrial applications .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[4-(benzylamino)phenoxy]phenol

InChI

InChI=1S/C19H17NO2/c21-17-8-12-19(13-9-17)22-18-10-6-16(7-11-18)20-14-15-4-2-1-3-5-15/h1-13,20-21H,14H2

InChI Key

NHARIIKXWIXURW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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